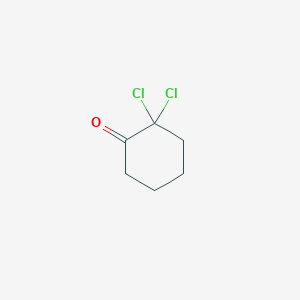
2,2-Dichlorocyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorocyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C6H8Cl2O and its molecular weight is 167.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 2,2-Dichlorocyclohexanone exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for developing new antibacterial agents. The compound's ability to disrupt bacterial cell membranes is a key mechanism behind its antimicrobial action .
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, particularly in cervical and breast cancer lines. The structure-activity relationship (SAR) studies indicate that modifications to the dichloro substituents can enhance its cytotoxic effects .
Agrochemicals
Pesticide Development
this compound is being explored as a building block for developing novel pesticides. Its chlorinated structure is conducive to creating compounds with high efficacy against pests while minimizing environmental impact. Research into its derivatives has shown promise in targeting specific pest populations without harming beneficial insects .
Material Science
Polymer Synthesis
In material science, this compound serves as an important intermediate in synthesizing polymers and resins. Its reactivity allows it to be incorporated into polymer chains, enhancing mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in the production of coatings and adhesives that require robust performance under varying conditions .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In another study focused on anticancer activity, researchers synthesized several derivatives of this compound and tested them against human cancer cell lines. One derivative showed an IC50 value of 5 µM against HeLa cells, indicating significant cytotoxicity and warranting further investigation into its mechanism of action.
Data Summary Table
Propriétés
Numéro CAS |
17336-81-1 |
|---|---|
Formule moléculaire |
C6H8Cl2O |
Poids moléculaire |
167.03 g/mol |
Nom IUPAC |
2,2-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-6(8)4-2-1-3-5(6)9/h1-4H2 |
Clé InChI |
AGFDSLIZRUCCKJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)C1)(Cl)Cl |
SMILES canonique |
C1CCC(C(=O)C1)(Cl)Cl |
Synonymes |
Cyclohexanone, 2,2-dichloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















